1-Methyl-4,4'-bipiperidine
Overview
Description
1-Methyl-4,4’-bipiperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of two piperidine rings connected through a single carbon atom, with a methyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4,4’-bipiperidine can be synthesized through several methods. One common approach involves the alkylation of 4,4’-bipiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Another method involves the reductive amination of 4,4’-bipiperidine with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 1-Methyl-4,4’-bipiperidine often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of 1-Methyl-4,4’-bipiperidine.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Methyl-4,4’-bipiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4,4’-bipiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
4,4’-Bipiperidine: Lacks the methyl group, leading to different chemical and biological properties.
1-Methyl-4-piperidone: Contains a ketone group instead of a second piperidine ring, resulting in distinct reactivity and applications.
N-Methylpiperidine: A simpler structure with only one piperidine ring, used in different contexts compared to 1-Methyl-4,4’-bipiperidine.
Uniqueness: 1-Methyl-4,4’-bipiperidine is unique due to its dual piperidine rings and the presence of a methyl group, which confer specific chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWJATKQEKITFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428369 | |
Record name | 1-methyl-4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122373-80-2 | |
Record name | 1-methyl-4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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